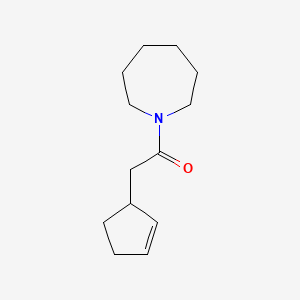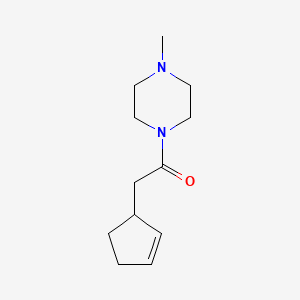
N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide, also known as PBD-150, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
作用机制
N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide acts as a selective inhibitor of the protein-protein interaction between the transcription factor STAT3 and the coactivator protein CBP. This interaction is critical for the activation of STAT3-mediated gene transcription, which is involved in various cellular processes such as cell proliferation, survival, and differentiation. By inhibiting this interaction, N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide can effectively block the downstream signaling pathway and prevent the activation of STAT3-mediated gene transcription.
Biochemical and Physiological Effects: N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects on cells and tissues. In cancer cells, N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide can induce cell cycle arrest and apoptosis by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. In inflammation, N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide can reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the activation of NF-κB and AP-1 signaling pathways. In neurodegenerative disorders, N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide can improve cognitive function and reduce neuroinflammation by inhibiting the activation of microglia and astrocytes.
实验室实验的优点和局限性
N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has several advantages for lab experiments such as its high potency and selectivity, its ability to penetrate the blood-brain barrier, and its low toxicity. However, there are also some limitations such as its poor solubility in water and its instability under acidic conditions.
未来方向
There are several future directions for the research and development of N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide. One direction is to optimize the synthesis method to improve the yield and purity of the final product. Another direction is to explore the potential therapeutic applications of N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide in other diseases such as autoimmune disorders and viral infections. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide and to identify potential biomarkers for patient selection and monitoring.
合成方法
N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide can be synthesized through a multi-step process involving the reaction of pyridine-3-carboxaldehyde with 2,3-dihydro-1-benzofuran-2-carboxylic acid followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through purification with column chromatography.
科学研究应用
N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer, N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to inhibit the growth of various cancer cells by inducing cell cycle arrest and apoptosis. In inflammation, N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to improve cognitive function and reduce neuroinflammation.
属性
IUPAC Name |
N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-15(17-10-11-4-3-7-16-9-11)14-8-12-5-1-2-6-13(12)19-14/h1-7,9,14H,8,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHDLASAWABGTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C21)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(3,4-Dimethylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515577.png)
![(2,6-Dimethylmorpholin-4-yl)-[3-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7515587.png)
![[1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-1-oxopropan-2-yl] 1-(3,4-dimethylphenyl)sulfonyl-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B7515589.png)
![N-[1-(1-benzofuran-2-yl)ethyl]propanamide](/img/structure/B7515591.png)
![(2,6-Dimethylmorpholin-4-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515600.png)
![Azepan-1-yl-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515604.png)



![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7515630.png)
